molecular formula C22H18N2O4 B3715220 N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B3715220
M. Wt: 374.4 g/mol
InChI Key: YFVOFLIIEKPQGM-UHFFFAOYSA-N
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Description

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a hydroxyphenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological activity.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and phenylbenzamides, such as:

  • 3-methoxyphenylboronic acid
  • Bromomethyl methyl ether
  • 3-(trifluoromethyl)benzylamine

Uniqueness

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is unique due to its specific combination of functional groups and structural features This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-7-10-20-17(11-13)24-22(28-20)15-9-8-14(12-18(15)25)23-21(26)16-5-3-4-6-19(16)27-2/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVOFLIIEKPQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
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N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide

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